
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Structural Analysis and Inhibitor Design
Research into compounds structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide focuses on their potential as inhibitors targeting specific enzymes. A study highlighted the design of cycloalkylamino-1-carbonylbenzenesulfonamides, demonstrating significant inhibition of human carbonic anhydrase II and VII, crucial for treating various diseases due to their role in physiological processes such as respiration and pH balance. Crystallographic analysis provided insights into the binding interactions within the enzyme's active site, contributing to the development of new isoform-selective inhibitors (Buemi et al., 2019).
Catalytic Applications and Synthetic Pathways
Another research direction explores the catalytic applications of related sulfonamide compounds in organic synthesis. For instance, the rhodium-catalyzed cyanation of C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide showcases an efficient method for synthesizing benzonitrile derivatives, potentially applicable in pharmaceutical and material science contexts (Chaitanya et al., 2013). Furthermore, research into the synthesis of N-heteroaromatic compounds via cyclocarbonylative Sonogashira reactions presents a pathway to creating N-containing heterocycles, essential in drug development and materials chemistry (Aronica et al., 2016).
Antimicrobial and Anticancer Potentials
Compounds with structural similarities have been evaluated for antimicrobial and anticancer activities. Synthesized quinoline carboxylic acids demonstrated promising antimycobacterial properties against Mycobacterium tuberculosis strains, indicating potential for developing new treatments for tuberculosis (Senthilkumar et al., 2008). In the context of cancer research, sulfonamide derivatives have been studied for their pro-apoptotic effects in cancer cells through mechanisms involving p38/ERK phosphorylation activation, suggesting pathways for therapeutic intervention (Cumaoğlu et al., 2015).
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c20-16-4-7-18(8-5-16)26(24,25)21-17-6-3-13-9-10-22(12-15(13)11-17)19(23)14-1-2-14/h3-8,11,14,21H,1-2,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDKADUWBJWYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

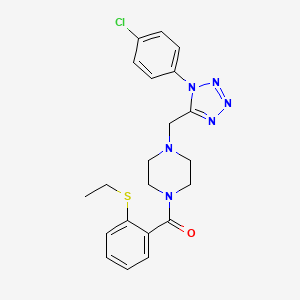
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)
![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)
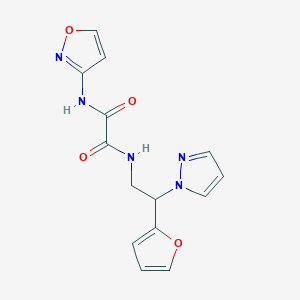
methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
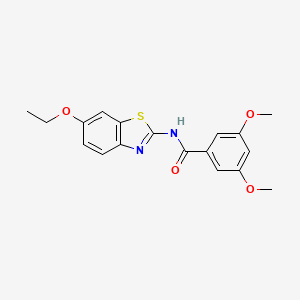
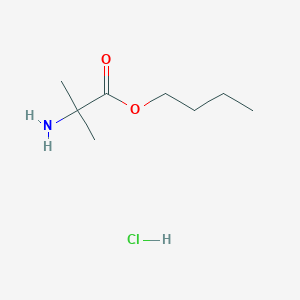

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)

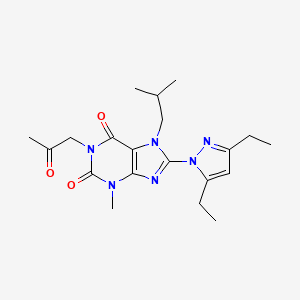
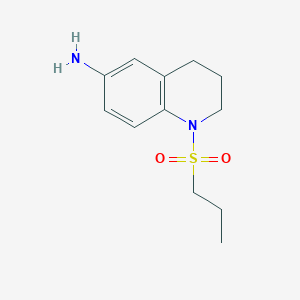
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)
